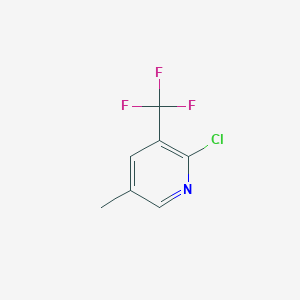

![molecular formula C18H21FN8 B2468571 N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-ethyl-5-fluoro-N-méthylpyrimidin-4-amine CAS No. 2320888-35-3](/img/structure/B2468571.png)

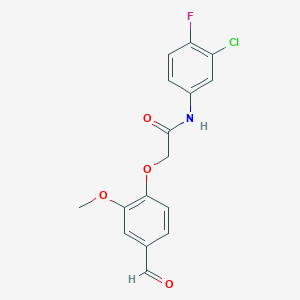

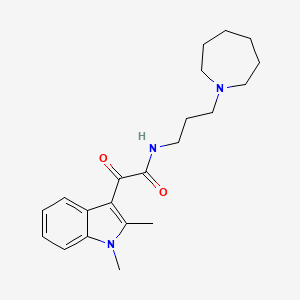

N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-ethyl-5-fluoro-N-méthylpyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine is a useful research compound. Its molecular formula is C18H21FN8 and its molecular weight is 368.42. The purity is usually 95%.

BenchChem offers high-quality N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Recherche anticancéreuse

Ce composé a montré un potentiel dans la recherche anticancéreuse en raison de sa structure unique, qui lui permet d'interagir avec diverses cibles biologiques. La présence du groupement triazolo[4,3-b]pyridazine est particulièrement significative, car il peut inhiber des enzymes et des voies spécifiques impliquées dans la prolifération et la survie des cellules cancéreuses . Des études ont démontré son efficacité à réduire la croissance tumorale dans des modèles précliniques, ce qui en fait un candidat prometteur pour un développement ultérieur en tant qu'agent anticancéreux.

Applications antimicrobiennes

La structure du composé, qui comprend un cycle triazole, est connue pour ses propriétés antimicrobiennes. Il a été étudié pour sa capacité à inhiber la croissance de diverses souches bactériennes et fongiques . Les groupes azétidinyle et pyrimidinyle améliorent son affinité de liaison aux enzymes microbiennes, perturbant leurs processus métaboliques et conduisant à la mort cellulaire. Cela en fait un composé précieux dans le développement de nouveaux antibiotiques et antifongiques.

Agents anti-inflammatoires

La recherche a indiqué que ce composé peut agir comme un agent anti-inflammatoire. Le squelette triazolo[4,3-b]pyridazine est connu pour moduler les voies inflammatoires en inhibant des enzymes clés telles que la cyclooxygénase (COX) et la lipooxygénase (LOX) . Cette inhibition réduit la production de médiateurs pro-inflammatoires, atténuant ainsi l'inflammation. Son potentiel dans le traitement des maladies inflammatoires comme l'arthrite et la maladie inflammatoire de l'intestin est en cours d'exploration.

Recherche antivirale

Le composé a également été étudié pour ses propriétés antivirales. Les cycles triazole et pyridazine sont connus pour interférer avec les processus de réplication virale . En ciblant les enzymes et les protéines virales, ce composé peut inhiber la réplication de virus tels que le VIH, l'hépatite C et la grippe. Son activité antivirale à large spectre en fait un candidat prometteur pour le développement de nouveaux médicaments antiviraux.

Systèmes d'administration de médicaments

Enfin, le composé a été étudié pour son potentiel dans les systèmes d'administration de médicaments. Sa structure unique permet la conjugaison avec divers transporteurs de médicaments, améliorant ainsi la délivrance et l'efficacité des agents thérapeutiques. Le groupement triazolo[4,3-b]pyridazine peut améliorer la stabilité et la biodisponibilité des médicaments, ce qui en fait un composant précieux dans la conception de systèmes d'administration de médicaments avancés.

Ces applications mettent en évidence la polyvalence et le potentiel de N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-ethyl-5-fluoro-N-méthylpyrimidin-4-amine dans divers domaines de la recherche scientifique. Chaque application offre une voie unique pour une exploration et un développement plus poussés.

Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Scaffold 1,2,3-Triazoles: Synthesis and Biological Application Synthesis, biological activity and molecular modeling study of novel 1,2,4-Triazines Recent advances in the synthesis and synthetic applications of 1,2,3-triazole derivatives : Neuroprotective effects of triazole derivatives : Enzyme inhibition by triazole derivatives : Antioxidant properties of triazole compounds : Drug delivery systems using triazole derivatives

Mécanisme D'action

Target of Action

The primary targets of N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine Compounds with similar structures have been found to interact with a variety of enzymes and receptors .

Mode of Action

The specific mode of action of N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine It’s known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors .

Biochemical Pathways

The specific biochemical pathways affected by N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine Similar compounds have been found to show diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .

Pharmacokinetics

The ADME properties and their impact on the bioavailability of N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .

Result of Action

The specific molecular and cellular effects of N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine Similar compounds have been found to show diverse pharmacological activities, indicating that they may have multiple molecular and cellular effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine It’s known that the efficacy and stability of similar compounds can be influenced by various factors, including the specific biological environment in which they act .

Analyse Biochimique

Biochemical Properties

The compound, N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine, plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes and receptors . The hydrogen bond accepting and donating characteristics of this compound make it a precise pharmacophore with a bioactive profile

Cellular Effects

Similar compounds have been shown to have significant effects on various types of cells and cellular processes . These effects can include impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propriétés

IUPAC Name |

N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN8/c1-3-13-16(19)18(21-10-20-13)25(2)12-8-26(9-12)15-7-6-14-22-23-17(11-4-5-11)27(14)24-15/h6-7,10-12H,3-5,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCBIGPVHTQRSHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CC5)C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide](/img/structure/B2468502.png)

![6-((5Z)-5-{[5-(4-Acetylphenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid](/img/structure/B2468506.png)

![2,2-dimethyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B2468507.png)

![4-[Methyl(phenyl)carbamoyl]benzoic acid](/img/structure/B2468510.png)